Cas no 6497-21-8 (1-(5-Methyl-4-isoxazolyl)-1-ethanone)
1-(5-Methyl-4-isoxazolyl)-1-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Methylisoxazol-4-yl)ethanone
- 1-(5-methyl-1,2-oxazol-4-yl)ethanone
- 1-(5-METHYL-4-ISOXAZOLYL)-1-ETHANONE
- Ethanone, 1-(5-methyl-4- isoxazolyl)-
- 4-Acetyl-5-methylisoxazol
- 4-acetyl-5-methylisoxazole
- methylisoxazolylethanone
- SCHEMBL335045
- EN300-60284
- CS-0099924
- MPBLCMAVTWOWNH-UHFFFAOYSA-N
- Ethanone, 1-(5-methyl-4-isoxazolyl)-
- 6497-21-8
- G10076
- 1-(5-methylisoxazol-4yl)-ethanone
- 1-(5-methyl-1,2-oxazol-4-yl)ethan-1-one
- AKOS004119713
- MFCD01935998
- Z406694052
- 1-(5-Methyl-4-isoxazol)-1-ethanone
- DTXSID10377275
- 5M-531S
- J-503438
- Ethanone,1-(5-methyl-4-isoxazolyl)-
- 1-(5-Methylisoxazol-4-yl)ethan-1-one
- 1-(5-Methyl-4-isoxazolyl)-1-ethanone
-
- MDL: MFCD01935998
- Inchi: 1S/C6H7NO2/c1-4(8)6-3-7-9-5(6)2/h3H,1-2H3
- InChI Key: MPBLCMAVTWOWNH-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C=N1)C(C)=O
Computed Properties
- Exact Mass: 125.04800
- Monoisotopic Mass: 125.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Melting Point: 26-28°C
- Boiling Point: 54°C 0,25mm
- PSA: 43.10000
- LogP: 1.18560
1-(5-Methyl-4-isoxazolyl)-1-ethanone Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(5-Methyl-4-isoxazolyl)-1-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM190648-5g |
1-(5-Methyl-4-isoxazolyl)-1-ethanone |
6497-21-8 | 95% | 5g |
$799 | 2021-08-05 | |
| TRC | M321328-50mg |
1-(5-Methyl-4-isoxazolyl)-1-ethanone |
6497-21-8 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M321328-100mg |
1-(5-Methyl-4-isoxazolyl)-1-ethanone |
6497-21-8 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M321328-500mg |
1-(5-Methyl-4-isoxazolyl)-1-ethanone |
6497-21-8 | 500mg |
$ 210.00 | 2022-06-04 | ||
| ChemScence | CS-0099924-250mg |
1-(5-Methylisoxazol-4-yl)ethan-1-one |
6497-21-8 | 250mg |
$119.0 | 2022-04-26 | ||
| ChemScence | CS-0099924-1g |
1-(5-Methylisoxazol-4-yl)ethan-1-one |
6497-21-8 | 1g |
$299.0 | 2022-04-26 | ||
| Apollo Scientific | OR32873-1g |
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one |
6497-21-8 | 95% | 1g |
£231.00 | 2025-02-20 | |
| Apollo Scientific | OR32873-5g |
1-(5-Methyl-1,2-oxazol-4-yl)ethan-1-one |
6497-21-8 | 95% | 5g |
£693.00 | 2025-02-20 | |
| Chemenu | CM190648-1g |
1-(5-Methyl-4-isoxazolyl)-1-ethanone |
6497-21-8 | 95% | 1g |
$*** | 2023-05-29 | |
| abcr | AB158624-1 g |
1-(5-Methyl-4-isoxazolyl)-1-ethanone; . |
6497-21-8 | 1 g |
€315.00 | 2023-07-20 |
1-(5-Methyl-4-isoxazolyl)-1-ethanone Suppliers
1-(5-Methyl-4-isoxazolyl)-1-ethanone Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 1-(5-Methyl-4-isoxazolyl)-1-ethanone
1-(5-Methyl-4-isoxazolyl)-1-ethanone: A Comprehensive Overview
1-(5-Methyl-4-isoxazolyl)-1-ethanone, also known by its CAS number 6497-21-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique isoxazole ring and methyl substituent, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 1-(5-Methyl-4-isoxazolyl)-1-ethanone consists of an isoxazole ring attached to an acetone moiety. The isoxazole ring, a five-membered heterocyclic compound with two nitrogen atoms, is known for its stability and reactivity. The presence of the methyl group at the 5-position of the isoxazole ring imparts additional stability and influences the compound's biological properties. The acetone moiety, on the other hand, provides a hydrophobic character that can enhance the compound's solubility and bioavailability.
Recent studies have highlighted the potential of 1-(5-Methyl-4-isoxazolyl)-1-ethanone in various therapeutic areas. One notable application is in the development of anti-inflammatory drugs. Research has shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. By selectively targeting COX-2, 1-(5-Methyl-4-isoxazolyl)-1-ethanone can reduce inflammation without causing significant side effects associated with non-selective COX inhibitors.
In addition to its anti-inflammatory properties, 1-(5-Methyl-4-isoxazolyl)-1-ethanone has been investigated for its potential as an antitumor agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2. These findings suggest that 1-(5-Methyl-4-isoxazolyl)-1-ethanone may have a role in the development of novel anticancer therapies.
The pharmacokinetic properties of 1-(5-Methyl-4-isoxazolyl)-1-ethanone have also been studied extensively. Research has shown that this compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, its low toxicity and high therapeutic index further enhance its potential as a drug candidate.
In the context of drug discovery and development, 1-(5-Methyl-4-isoxazolyl)-1-ethanone has been used as a lead compound for structure-activity relationship (SAR) studies. By modifying the structure of this compound, researchers have identified several analogs with enhanced biological activities and improved pharmacological profiles. These efforts have led to the development of more potent and selective derivatives that show promise in preclinical studies.
The synthetic routes for producing 1-(5-Methyl-4-isoxazolyl)-1-ethanone have been well-documented in the literature. One common method involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of an acid catalyst to form the corresponding oxime, followed by cyclization with acetic anhydride to form the isoxazole ring. This synthetic pathway is efficient and scalable, making it suitable for large-scale production.
In conclusion, 1-(5-Methyl-4-isoxazolyl)-1-ethanone, with its CAS number 6497-21-8, is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and low toxicity make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences.
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